
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Overview
Description
(2S,3R,4R)-2,3,4,5-Tetrahydroxypentanal, commonly known as D-(-)-Arabinose, is an aldopentose with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol . It is characterized by three stereocenters at positions 2, 3, and 4, leading to its (2S,3R,4R) configuration. Its CAS registry number is 10323-20-3 .
Biological Activity
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, is a naturally occurring sugar that plays a crucial role in cellular metabolism. This compound has garnered attention for its various biological activities, particularly in energy production and antioxidant properties. This article delves into its biological activity, supported by data tables and relevant research findings.
- Molecular Formula: CHO
- Molar Mass: 150.13 g/mol
- Density: 1.419 g/cm³
- Melting Point: 110-115 °C
- Boiling Point: 280-285 °C
- Solubility: Highly soluble in water
Energy Metabolism
D-ribose is integral to the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. It is a precursor for ribonucleotides, which are essential for RNA synthesis and cellular energy metabolism. Studies have shown that supplementation with D-ribose can enhance ATP levels in muscle tissue, particularly under conditions of ischemia or hypoxia.
Case Study:
A study published in the Journal of Nutritional Biochemistry demonstrated that D-ribose supplementation significantly improved ATP levels and exercise performance in patients with coronary artery disease (CAD) . Participants receiving D-ribose showed a marked increase in exercise tolerance compared to the placebo group.
Antioxidant Properties
D-ribose exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cells from damage associated with aging and various diseases.
Research Findings:
Research indicates that D-ribose can enhance the antioxidant capacity of cells by increasing the levels of glutathione, a potent intracellular antioxidant. A study found that D-ribose treatment led to a significant reduction in markers of oxidative stress in diabetic rats .
The biological activity of D-ribose is primarily mediated through its interactions with specific enzymes and metabolic pathways:
- Enzymatic Reactions: D-ribose serves as a substrate for ribokinase and other enzymes involved in nucleotide synthesis.
- Hydrogen Bonding: The multiple hydroxyl groups on D-ribose facilitate hydrogen bonding with enzyme active sites, enhancing substrate-enzyme interactions.
Applications in Medicine
D-ribose has potential therapeutic applications in various medical conditions:
- Heart Disease: Clinical trials have suggested that D-ribose may improve cardiac function and exercise capacity in patients with heart failure.
- Chronic Fatigue Syndrome (CFS): Some studies indicate that D-ribose supplementation can alleviate symptoms of fatigue and improve quality of life in CFS patients .
- Fibromyalgia: Research has shown that D-ribose may help reduce pain and enhance energy levels in fibromyalgia patients.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
---|---|---|---|
D-Ribose | CHO | 150.13 | ATP synthesis, antioxidant |
Erythritol | CHO | 122.12 | Low-calorie sweetener |
Xylitol | CHO | 152.15 | Antimicrobial properties |
Future Research Directions
Further research is warranted to explore the full potential of D-ribose in clinical settings:
- Investigating its effects on mitochondrial function and energy metabolism in various diseases.
- Exploring its role as an adjunct therapy for metabolic disorders.
- Evaluating long-term safety and efficacy through large-scale clinical trials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via enzymatic pathways using aldolases or isomerases, which selectively generate the desired stereoisomer. For example, L-fuculose phosphate aldolase has been used to catalyze stereospecific aldol reactions in pentose synthesis . Chemical synthesis often involves protecting-group strategies to isolate the correct configuration. Optimization requires monitoring reaction conditions (pH, temperature) and using chiral chromatography (e.g., HPLC with cyclodextrin columns) to separate diastereomers .
Q. How can researchers accurately determine the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for stereochemical assignment. Coupling constants (e.g., ) in -NMR reveal vicinal diol configurations, while C-NMR identifies carbonyl and hydroxylated carbons. X-ray crystallography provides definitive proof of spatial arrangement, as seen in studies resolving D-ribose derivatives . Mass spectrometry (MS) with collision-induced dissociation (CID) can differentiate stereoisomers based on fragmentation patterns .
Q. What role does this compound play in metabolic pathways, and how can its activity be assayed in vitro?
- Methodological Answer : This aldopentose may participate in the pentose phosphate pathway (PPP) or serve as a precursor for nucleotide biosynthesis. Activity assays include enzymatic coupling with NADPH-dependent dehydrogenases (e.g., glucose-6-phosphate dehydrogenase) to measure redox changes spectrophotometrically. Radiolabeled C-tracers can track incorporation into RNA or coenzymes in cell lysates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Isomers and Diastereomers
Aldopentoses share the molecular formula C₅H₁₀O₅ but differ in the spatial arrangement of hydroxyl groups, leading to distinct physical, chemical, and biological properties. Below is a detailed comparison:
Table 1: Key Properties of (2S,3R,4R)-2,3,4,5-Tetrahydroxypentanal and Related Aldopentoses
Structural and Functional Differences
Stereochemistry and Physical Properties: D-Arabinose (2S,3R,4R) and D-Ribose (2R,3R,4R) are diastereomers, differing only at the C2 position. This small change significantly alters their optical rotation (D-Arabinose: levorotatory; D-Ribose: dextrorotatory) and solubility profiles . D-Lyxose (2S,3S,4R) and L-Xylose (2S,3R,4S) exhibit distinct hydrogen-bonding patterns due to their stereochemistry, affecting their crystallization behavior and melting points .
Biological Relevance: D-Ribose is critical in nucleic acid synthesis and ATP production, whereas D-Arabinose is less biologically active but serves as a precursor in glycosylation reactions . L-Xylose is metabolized via the pentose phosphate pathway in some bacteria, making it useful in microbial studies .
Industrial and Research Applications: DL-Arabinose (racemic mixture) is employed in asymmetric catalysis and polymer chemistry due to its non-chiral nature . D-Arabinose and D-Lyxose are utilized in synthesizing rare sugars for drug development .
Properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WDCZJNDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041610, DTXSID70858954 | |
Record name | Arabinose | |
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Record name | D-Arabinose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Arabinose | |
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CAS No. |
147-81-9, 10323-20-3, 20235-19-2 | |
Record name | Arabinose | |
Source | CAS Common Chemistry | |
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Record name | D-Arabinose | |
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Record name | Arabinose | |
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Record name | Arabinose, D- | |
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Record name | D-Arabinose | |
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Record name | Arabinose | |
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Record name | D-arabinose | |
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Synthesis routes and methods
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